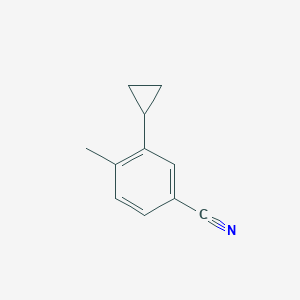
3-Cyclopropyl-4-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-4-methylbenzonitrile: is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a methyl group, along with a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-4-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-cyclopropyl-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile . Another method involves the use of Suzuki–Miyaura coupling reactions, where a boron reagent is coupled with a halogenated precursor under palladium catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale ammoxidation processes, where the corresponding toluene derivative is reacted with ammonia and oxygen at elevated temperatures . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
3-Cyclopropyl-4-methylbenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Methylbenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.
3-Cyclopropylbenzonitrile: Lacks the methyl group, resulting in different electronic properties.
Benzonitrile: The simplest form, without any additional substituents.
Uniqueness: 3-Cyclopropyl-4-methylbenzonitrile is unique due to the presence of both cyclopropyl and methyl groups on the benzene ring, which influence its reactivity and physical properties. These substituents can affect the compound’s steric and electronic characteristics, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-cyclopropyl-4-methylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-8-2-3-9(7-12)6-11(8)10-4-5-10/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
JYKNQMJPNPZXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


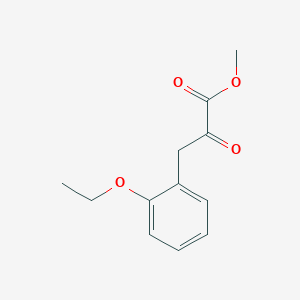
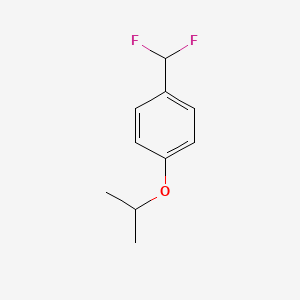
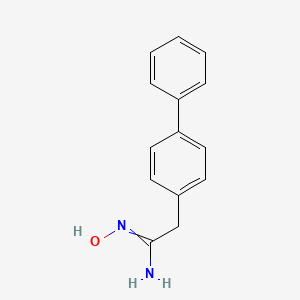
![O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride](/img/structure/B13704950.png)
![7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B13704953.png)
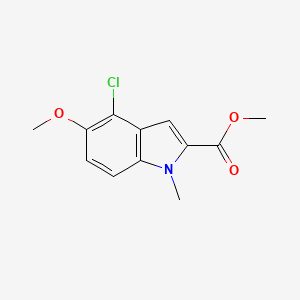

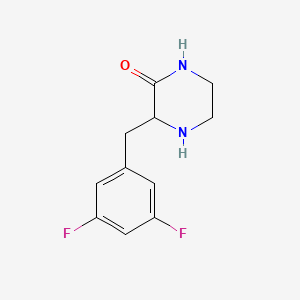
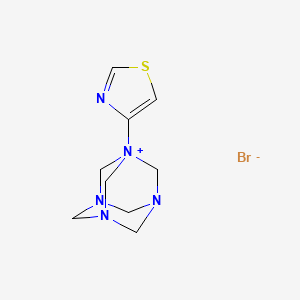
![3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)
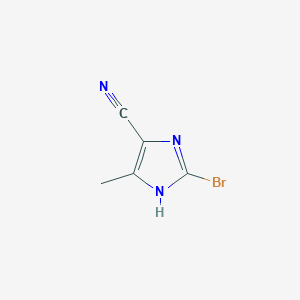
![N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide](/img/structure/B13704990.png)

![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13705007.png)
